molecular formula C5H11NO3 B3031707 4-Amino-3-hydroxy-3-methylbutanoic acid CAS No. 63278-07-9

4-Amino-3-hydroxy-3-methylbutanoic acid

Cat. No.: B3031707
CAS No.: 63278-07-9
M. Wt: 133.15 g/mol
InChI Key: HPWNGDFGOGOKCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Stereochemical Considerations

The specific placement of functional groups and substituents on the butanoic acid chain defines the compound's chemical identity and three-dimensional shape. These structural features are critical in determining its physical properties and potential chemical reactivity.

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-amino-3-hydroxy-3-methylbutanoic acid. The carbon atom at position 3 (C3) is a stereocenter, as it is bonded to four different groups: a hydroxyl group (-OH), a methyl group (-CH3), an aminomethyl group (-CH2NH2), and a carboxymethyl group (-CH2COOH).

Due to this single chiral center, the molecule can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. These stereoisomers are designated as:

(R)-4-amino-3-hydroxy-3-methylbutanoic acid

(S)-4-amino-3-hydroxy-3-methylbutanoic acid

The presence of stereoisomers is a critical consideration, as different enantiomers of a molecule can exhibit distinct biological activities. A molecule with 'n' chiral centers can have a maximum of 2n stereoisomers. libretexts.orgbrainly.in In this case, with one stereocenter, there are 21, or two, possible stereoisomers. brainly.in

Chemical Identifiers for this compound
Molecular FormulaC5H11NO3 uni.lu
Monoisotopic Mass133.0739 Da uni.lu
SMILESCC(CC(=O)O)(CN)O uni.lu
InChIInChI=1S/C5H11NO3/c1-5(9,3-6)2-4(7)8/h9H,2-3,6H2,1H3,(H,7,8) uni.lu
InChIKeyHPWNGDFGOGOKCN-UHFFFAOYSA-N uni.lu

Furthermore, the presence of a tertiary alcohol (the hydroxyl group is attached to a carbon bonded to three other carbons) and a methyl group at the C3 position introduces significant steric hindrance. This crowding influences the rotational freedom around the C2-C3 and C3-C4 bonds, favoring conformations that minimize steric clash between the bulky groups. This structural feature distinguishes it from its non-methylated analog, 4-amino-3-hydroxybutyric acid (GABOB), which would have a different profile of preferred conformations.

Contextual Significance in Organic and Biological Chemistry

The unique structural arrangement of this compound places it at the intersection of several important classes of chemical compounds, suggesting its potential as a building block in synthesis or as a biologically active molecule.

This compound is a gamma (γ) amino acid, meaning the amino group is attached to the third carbon away from the carboxyl group (the gamma carbon). hmdb.ca This contrasts with the proteinogenic alpha (α) amino acids that constitute proteins in all living organisms, where the amino group is attached to the alpha carbon—the carbon atom immediately adjacent to the carboxyl group. mdpi.com

It is also classified as a beta (β) hydroxy acid, as the hydroxyl group is located on the beta carbon (the second carbon from the carboxyl group). hmdb.ca While β-hydroxy α-amino acids such as threonine are fundamental biological molecules, the β-hydroxy γ-amino acid motif seen in this compound is a less common structural feature. The synthesis of chiral β-hydroxy γ-amino acids is of interest in organic chemistry as they serve as versatile building blocks for more complex molecules. nih.gov

As a non-proteinogenic amino acid, this compound is not incorporated into proteins during standard ribosomal translation. Such "unnatural" amino acids are of significant interest in medicinal chemistry and chemical biology. They are often used as mimics of natural amino acids to create peptides with enhanced stability or novel functions.

The structural modifications—the gamma position of the amino group, the beta position of the hydroxyl group, and the additional methyl group—make it an analog of natural amino acids and neurotransmitters like GABA. Its unique structure could allow it to interact with biological targets such as enzymes or receptors in novel ways. For example, its structural relative, (R)-4-Amino-3-hydroxybutyric acid, is known to be a GABA receptor agonist. medchemexpress.com By analogy, this compound could be explored for its potential to modulate similar neurological pathways, serving as a lead compound in pharmaceutical development. chemimpex.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3-hydroxy-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-5(9,3-6)2-4(7)8/h9H,2-3,6H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWNGDFGOGOKCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90497420
Record name 4-Amino-3-hydroxy-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90497420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63278-07-9
Record name 4-Amino-3-hydroxy-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90497420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Amino 3 Hydroxy 3 Methylbutanoic Acid and Its Analogs

Classical Chemical Synthesis Routes

Classical organic synthesis provides a foundational toolkit for constructing complex molecules like 4-Amino-3-hydroxy-3-methylbutanoic acid. These routes often involve multiple steps and focus on achieving high stereoselectivity through various strategic reactions.

Enantioselective Alkylation Strategies

Enantioselective alkylation is a key method for forming carbon-carbon bonds while controlling the stereochemistry of the resulting product. In the context of synthesizing γ-amino acid precursors, this strategy often involves the alkylation of enolates derived from carboxylic acids or their derivatives. mdpi.com For instance, the direct alkylation of carboxylic acid dianions with reagents like bromoacetonitrile can produce γ-cyanoacids, which are then hydrogenated to yield the desired γ-amino acids. mdpi.com

To achieve enantioselectivity, chiral auxiliaries can be employed. These auxiliaries are temporarily incorporated into the molecule to direct the approach of the alkylating agent, leading to the preferential formation of one enantiomer. mdpi.com Another advanced approach involves the use of chiral amine catalysts in conjunction with visible light to facilitate the enantioselective α-alkylation of aldehydes with amino acid-derived pyridinium salts, which act as alkylating agents. researchgate.net This photochemical process can proceed via a light-activated charge-transfer complex, offering a stereoconvergent pathway to chiral building blocks. researchgate.net

Hydroxylation Approaches for Specific Regio- and Stereoselectivity

The introduction of a hydroxyl group at a specific position (regioselectivity) and with a specific 3D orientation (stereoselectivity) is critical for the synthesis of this compound. One powerful chemical method is the catalytic enantioselective nitroso aldol (B89426) reaction. nih.gov This reaction, using tin enolates and nitrosobenzene with a chiral silver-BINAP complex as a catalyst, can introduce an aminooxy group alpha to a carbonyl, which can then be transformed into a hydroxyl group. nih.gov This provides a highly efficient route for the catalytic enantioselective introduction of an oxygen functional group. nih.gov

Biocatalytic methods are also prominent for achieving selective hydroxylation. Fe(II)/α-ketoglutarate-dependent dioxygenases (KDOs) are a class of enzymes capable of catalyzing the hydroxylation of various amino acids at specific positions. mdpi.com For example, these enzymes can introduce hydroxyl groups at the C3, C4, or C5 positions of lysine, proline, and other amino acids with high regioselectivity. mdpi.comresearchgate.net While direct application to this compound precursors may require enzyme engineering, these biocatalysts represent a highly effective and environmentally benign approach to selective C-H bond oxidation. mdpi.com

Protection-Deprotection Strategies in Multistep Synthesis

The synthesis of polyfunctional molecules like this compound necessitates the use of protecting groups to temporarily mask reactive functional groups, thereby preventing unwanted side reactions. nih.govjocpr.com The amino and carboxylic acid groups are particularly reactive and require protection during steps like C-C bond formation or hydroxylation. nih.gov

Carboxylic Acid Protection : The carboxyl group is typically protected as an ester, such as a methyl or ethyl ester, to prevent it from reacting as a nucleophile. These groups are generally stable but can be removed by hydrolysis under acidic or basic conditions at the end of the synthesis.

The key to a successful multistep synthesis lies in an orthogonal protection strategy, where each protecting group can be removed under specific conditions without affecting the others, allowing for the selective unmasking of functional groups at different stages. nih.govjocpr.com

Functional GroupProtecting GroupAbbreviationDeprotection Conditions
Amino Grouptert-ButoxycarbonylBocStrong Acid (e.g., TFA) creative-peptides.com
9-FluorenylmethyloxycarbonylFmocMild Base (e.g., Piperidine) creative-peptides.com
BenzyloxycarbonylZCatalytic Hydrogenation (H2/Pd) creative-peptides.com
Carboxylic AcidMethyl Ester-OMeAcid/Base Hydrolysis
tert-Butyl Ester-OtBuAcidolysis creative-peptides.com
Hydroxyl Grouptert-Butyldimethylsilyl Ether-OTBSFluoride ion (e.g., TBAF)

Aldol Condensation-Based Stereoselective Synthesis of Related Structures

The aldol condensation is a powerful C-C bond-forming reaction ideal for constructing β-hydroxy carbonyl compounds, which are key structural motifs in the target molecule and its analogs. nih.gov The direct catalytic asymmetric aldol reaction between glycine (B1666218) Schiff bases and aldehydes is a particularly elegant method for accessing β-hydroxy-α-amino esters. acs.org This reaction simultaneously assembles the 1,2-aminoalcohol functionality and creates a new C-C bond with stereocontrol. acs.org

To control the stereochemistry, chiral auxiliaries like oxazolidinones or norephedrine derivatives can be employed. nih.gov These auxiliaries guide the aldol reaction to produce specific diastereomers (e.g., syn or anti products). By selecting the appropriate chiral auxiliary, it is possible to access all four possible stereoisomers of a β-hydroxy γ-amino acid. nih.gov This approach is robust, scalable, and has been used to prepare large quantities of orthogonally protected chiral β-hydroxy-γ-amino acids, which serve as versatile building blocks for further synthesis. nih.gov

Chemoenzymatic and Biocatalytic Synthesis Pathways

Chemoenzymatic and fully biocatalytic routes are increasingly attractive alternatives to classical synthesis due to their high selectivity, mild reaction conditions, and reduced environmental impact. acs.org Enzymes, as natural catalysts, can perform complex transformations with exceptional stereo- and regioselectivity. nih.gov

Enzyme-Catalyzed Formation of Carbon-Carbon Bonds

Enzymes that catalyze the formation of C-C bonds are invaluable tools for organic synthesis. acs.org Several classes of enzymes are particularly relevant for the synthesis of γ-hydroxy amino acids. nih.gov

Aldolases : These enzymes catalyze stereoselective aldol additions. researchgate.net For example, threonine aldolases catalyze the reversible condensation of glycine with various aldehydes to produce β-hydroxy-α-amino acids, creating two stereocenters in a single step. tandfonline.comresearchgate.net Pyruvate aldolases, such as trans-o-hydroxybenzylidene pyruvate hydratase-aldolase (HBPA), catalyze the enantioselective aldol addition of pyruvate to aldehydes, affording chiral 4-hydroxy-2-oxo acids. researchgate.net These intermediates can then be converted to the final γ-hydroxy-α-amino acid via a subsequent transamination step. nih.gov

Decarboxylative Aldolases : A notable example is the enzyme UstD, which performs a highly selective decarboxylative aldol addition. nih.gov It uses L-aspartate as a substrate, which is decarboxylated to form a nucleophilic enamine intermediate. This intermediate then attacks an aldehyde, with the loss of CO2 driving the reaction to completion and rendering it irreversible. nih.gov This method provides direct access to structurally complex and functionally rich γ-hydroxy amino acids. chemrxiv.org

These enzymatic reactions can be integrated into one-pot, multi-enzyme cascades. For instance, an aldolase can be combined with a transaminase to convert an aldehyde directly into a chiral γ-hydroxy-α-amino acid in a single pot, enhancing the efficiency and sustainability of the synthesis. acs.orgnih.gov

Enzyme ClassSpecific Enzyme ExampleReaction TypeKey Product Intermediate
AldolaseThreonine Aldolase (TA)Aldol Condensationβ-Hydroxy-α-amino acid tandfonline.com
Pyruvate Aldolase (HBPA)Aldol Addition4-Hydroxy-2-oxo acid nih.gov
Decarboxylase/AldolaseUstDDecarboxylative Aldol Additionγ-Hydroxy amino acid nih.gov
Transaminaseω-Transaminase (ω-TA)AminationChiral amine/amino acid acs.org

Whole-Cell Catalysis Approaches Utilizing Amino Acid Metabolism

Whole-cell catalysis has emerged as a powerful tool for the synthesis of complex chiral molecules like this compound and its analogs, leveraging the intricate metabolic pathways of microorganisms. This approach offers several advantages over traditional chemical synthesis, including high stereoselectivity, mild reaction conditions, and the potential for "green" manufacturing processes.

A common strategy involves the use of recombinant Escherichia coli cells engineered to overexpress specific enzymes involved in amino acid metabolism. For instance, a cofactor regeneration system can be constructed by coexpressing a carbonyl reductase and a glucose dehydrogenase in E. coli. This system can be utilized for the asymmetric reduction of a suitable keto-ester precursor to the corresponding hydroxy ester with high enantiomeric excess. In one such example, the asymmetric reduction of 4-chloro-3-oxobutanoate ethyl ester to (S)-4-chloro-3-hydroxybutanoate ethyl ester was achieved with over 99% enantiomeric excess using a recombinant whole-cell catalyst. nih.gov This methodology can be adapted for the synthesis of this compound analogs by selecting appropriate precursor molecules.

The efficiency of whole-cell catalysis can be significantly influenced by the reaction system. Both aqueous monophasic and water/organic solvent biphasic systems have been explored. Biphasic systems, such as a water/n-butyl acetate system, have shown promise in achieving high product yields by facilitating in situ product extraction and reducing potential substrate or product inhibition of the biocatalyst. nih.gov

Key enzymes in amino acid metabolism, such as transaminases and aldolases, are also pivotal in whole-cell catalysis for producing hydroxyamino acids. A tandem enzymatic reaction involving an aldol addition followed by a transamination reaction has been successfully employed for the synthesis of γ-hydroxy-α-amino acid derivatives. nih.gov This approach utilizes enzymes like trans-o-hydroxybenzylidene pyruvate hydratase-aldolase (HBPA) for the stereoselective formation of a 4-hydroxy-2-oxo acid intermediate, which is then transaminated to the final hydroxyamino acid. nih.gov The choice of the amine donor, such as benzylamine or L-glutamate, can influence the efficiency and stereochemical outcome of the transamination step. nih.gov

Microbial Conversion Techniques for Analogous Compounds

Microbial conversion offers a direct route to hydroxylated amino acids through the cultivation of specific microbial strains or the use of their enzymes. This technique is particularly valuable for achieving high regio- and stereoselectivity, which can be challenging to control through conventional chemical methods. researchgate.net

One prominent approach involves the use of Fe(II)/α-ketoglutarate-dependent dioxygenases, a class of enzymes capable of catalyzing the hydroxylation of C-H bonds in amino acids. researchgate.net For example, a dioxygenase from Sulfobacillus thermotolerans has been shown to catalyze the regioselective and stereoselective hydroxylation of L-histidine and L-glutamine to produce their corresponding β-hydroxy derivatives. researchgate.net This principle can be extended to produce analogs of this compound by identifying or engineering dioxygenases with the desired substrate specificity.

The production of these hydroxyamino acids can be scaled up through whole-cell bioconversion using recombinant microorganisms like Escherichia coli or Corynebacterium glutamicum that have been engineered to express the desired hydroxylase. researchgate.net This approach has been used to achieve high titers of L-threo-β-hydroxy-histidine and L-threo-β-hydroxy-glutamine. researchgate.net

The following table summarizes examples of microbial conversion for the synthesis of hydroxyamino acids, which are analogous in structure to this compound.

Enzyme/MicroorganismSubstrateProductKey Features
Dioxygenase from Sulfobacillus thermotoleransL-Histidine, L-GlnL-threo-β-hydroxy-His, L-threo-β-hydroxy-GlnRegioselective and stereoselective hydroxylation. researchgate.net
Recombinant E. coli expressing hydroxylaseL-Lysine(2S,4R)-4-HydroxylysineHigh-titer production through whole-cell bioconversion. researchgate.net

Synthesis of Derivatized Forms and Structural Analogs

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the amino functionality of amino acids in peptide synthesis. The synthesis of Boc-protected this compound is a crucial step for its incorporation into peptide chains. The general method for the N-tert-butoxycarbonylation of amines involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. organic-chemistry.org

The reaction can be carried out under aqueous or anhydrous conditions. organic-chemistry.org Various catalysts have been developed to improve the efficiency and chemoselectivity of the Boc protection. For instance, perchloric acid adsorbed on silica gel (HClO₄–SiO₂) has been reported as a highly efficient and reusable catalyst for the N-tert-butoxycarbonylation of amines under solvent-free conditions. organic-chemistry.org Another effective solvent and catalyst is 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which allows for chemoselective mono-N-Boc protection of diverse amines. organic-chemistry.org

The Boc group is stable under most nucleophilic and basic conditions, making it compatible with other protecting groups like the base-labile fluorenylmethyloxycarbonyl (Fmoc) group in orthogonal protection strategies. organic-chemistry.org The removal of the Boc group is typically achieved under mild anhydrous acidic conditions, often using trifluoroacetic acid (TFA).

The following table provides an overview of common reagents and conditions for the synthesis of Boc-protected amino acids.

ReagentCatalyst/SolventKey Features
(Boc)₂OBase (e.g., triethylamine)Standard method for N-tert-butoxycarbonylation.
(Boc)₂OHClO₄–SiO₂Efficient, reusable catalyst for solvent-free conditions. organic-chemistry.org
(Boc)₂OHFIPChemoselective mono-N-Boc protection. organic-chemistry.org

Amino acids, including this compound, can act as ligands to form coordination compounds with various metal ions. The presence of both a carboxylate group and an amino group allows them to act as bidentate or bridging ligands. The hydroxyl group can also participate in coordination. The resulting metal complexes can exhibit interesting structural and potentially biological properties.

The synthesis of coordination compounds of 2-amino-3-methylbutanoic acid with chromium(III) and oxovanadium(IV) ions has been reported. scirp.orgscirp.org These complexes are typically prepared by reacting the amino acid with a metal salt in a suitable solvent. The stoichiometry of the reaction (metal-to-ligand ratio) can be controlled to obtain different complex structures. scirp.org For instance, bis(2-amino-3-methylbutanoic acid)chromium(III) and bis(2-amino-3-methylbutanoic acid)oxovanadium(IV) complexes have been synthesized. scirp.org

Characterization of these coordination compounds is typically performed using techniques such as infrared (IR) spectroscopy, electronic spectroscopy, and magnetic susceptibility measurements. scirp.org IR spectroscopy can confirm the coordination of the amino and carboxylate groups to the metal ion by observing shifts in their characteristic vibrational frequencies. scirp.orgscirp.org Electronic spectroscopy and magnetic measurements provide information about the geometry of the complex, with octahedral and square pyramidal geometries being common for chromium(III) and oxovanadium(IV) complexes, respectively. scirp.orgscirp.org

Mixed ligand complexes can also be prepared by introducing a second ligand, such as 1,10-phenanthroline or ethylenediamine, into the coordination sphere of the metal ion. scirp.org

Schiff bases, or imines, are formed by the condensation reaction between a primary amine and an aldehyde or ketone. This compound, with its primary amino group, can react with various aldehydes to form Schiff base compounds. These compounds and their metal complexes are of interest due to their diverse applications.

The synthesis of a Schiff base derived from 4-amino-3-hydroxybenzoic acid and 4-nitrobenzaldehyde has been reported. ijpsr.com A similar procedure can be applied to this compound. The reaction typically involves refluxing the amino acid and the aldehyde in a suitable solvent, such as ethanol. researchgate.net

The formation of the Schiff base is characterized by the appearance of a C=N (imine) stretching band in the IR spectrum. researchgate.net The physicochemical properties and structure of the resulting Schiff base can be further elucidated using techniques like UV-Vis spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. ijpsr.com

Schiff bases derived from amino acids can act as multidentate ligands to form stable complexes with metal ions. semanticscholar.orgsemanticscholar.org The imine nitrogen and the carboxylate oxygen are common coordination sites. The synthesis of such complexes usually involves reacting the pre-formed Schiff base with a metal salt.

The stereoselective synthesis of hydroxyamino acids is of great importance as the biological activity of these compounds is often dependent on their stereochemistry. Several strategies have been developed to produce specific stereoisomers of related hydroxyamino acids, which can be adapted for the synthesis of the stereoisomers of this compound.

One effective method is the asymmetric aldol reaction of glycine Schiff bases. acs.org This reaction allows for the creation of two vicinal stereogenic centers in a single step, leading to the formation of β-hydroxy α-amino acids. acs.orgnih.gov The use of chiral catalysts, such as cinchona alkaloid-derived chiral ammonium salts or ureidopeptide-based Brønsted base catalysts, can achieve high diastereo- and enantioselectivity. acs.orgnih.gov

Another approach involves enzymatic tandem reactions. As mentioned in section 2.2.2, a combination of an aldolase and a transaminase can be used for the stereoselective synthesis of γ-hydroxy-α-amino acids. nih.gov The stereoselectivity of the aldol addition, catalyzed by an enzyme like HBPA, and the subsequent transamination determines the final stereochemistry of the product. nih.gov

The following table summarizes different strategies for the stereoselective synthesis of hydroxyamino acids.

StrategyKey FeaturesExample
Asymmetric Aldol ReactionCreates two vicinal stereocenters with high diastereo- and enantioselectivity.Aldol reaction of glycine Schiff bases catalyzed by a chiral Brønsted base to produce syn-β-hydroxy α-amino acids. acs.orgnih.gov
Enzymatic Tandem ReactionHigh stereoselectivity achieved through the use of specific enzymes.Tandem aldol addition-transamination using HBPA and a transaminase to synthesize chiral γ-hydroxy-α-amino acids. nih.gov

Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to determining the molecular architecture of 4-Amino-3-hydroxy-3-methylbutanoic acid, confirming its atomic connectivity and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR would provide detailed information about the carbon-hydrogen framework. The stereochemical purity, particularly at the chiral center (C3), can be assessed using NMR, often with the aid of chiral derivatizing agents or chiral solvating agents that induce diastereomeric environments, leading to distinguishable signals for the different enantiomers.

Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity
C1 (-COOH) ~10-12 (broad s) ~175-180 -
C2 (-CH₂) ~2.3-2.5 ~45-50 Doublet of doublets
C3 (-C(OH)(CH₃)-) - ~70-75 -
C4 (-CH₂NH₂) ~2.9-3.1 ~50-55 Doublet of doublets
-OH Variable (broad s) - Singlet
-NH₂ Variable (broad s) - Singlet

Note: Predicted values are based on standard chemical shift ranges for similar functional groups.

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its amino, hydroxyl, and carboxylic acid moieties. docbrown.infomasterorganicchemistry.com The presence of a very broad O-H stretching band from 2500 to 3300 cm⁻¹ is a hallmark of the hydrogen-bonded carboxylic acid group, which overlaps with the alcohol's O-H stretch. docbrown.info

Characteristic IR Absorption Frequencies

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
O-H (Carboxylic acid) Stretching (H-bonded) 2500-3300 Strong, Very Broad
O-H (Alcohol) Stretching (H-bonded) 3200-3500 Strong, Broad
N-H (Amine) Stretching 3300-3500 Medium
C-H (Alkane) Stretching 2850-3000 Medium
C=O (Carboxylic acid) Stretching 1700-1725 Strong, Sharp
C-O Stretching 1050-1250 Strong

Chromatographic Separation and Detection

Chromatographic techniques are essential for isolating this compound from biological fluids or reaction mixtures and for determining its enantiomeric purity.

Due to the presence of a chiral center, separating the enantiomers of this compound is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the premier method for this purpose. nih.gov This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times and thus, separation. sigmaaldrich.com Common CSPs for amino acids include those based on macrocyclic glycopeptides like teicoplanin or crown ethers. sigmaaldrich.comresearchgate.net By integrating the peak areas of the two separated enantiomers, the enantiomeric excess (ee) can be accurately calculated. nih.gov

Typical Chiral HPLC Parameters for Amino Acid Separation

Parameter Description
Column Chiral Stationary Phase (e.g., Astec CHIROBIOTIC® T, CROWNPAK CR (+)) sigmaaldrich.comresearchgate.net
Mobile Phase Often a mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer with an acidic modifier (e.g., formic acid). sigmaaldrich.com
Flow Rate Typically 0.3 - 1.0 mL/min. researchgate.net
Detection UV-Vis at a low wavelength (e.g., 200 nm) or Mass Spectrometry (LC-MS). researchgate.net

| Column Temperature | Controlled temperature (e.g., 15-50 °C) to ensure reproducible separation. researchgate.netnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. Due to the polar nature and low volatility of amino acids, derivatization is a mandatory step prior to GC-MS analysis. sigmaaldrich.com Silylation, using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), is a common method to convert the polar -OH, -NH₂, and -COOH groups into more volatile silyl (B83357) ethers and esters. sigmaaldrich.com

Isotope Ratio Mass Spectrometry (IRMS), often coupled with a gas chromatograph (GC-C-IRMS), allows for the precise measurement of stable isotope ratios (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N). This technique is invaluable for tracing the metabolic fate of this compound in biological systems and for determining its origin in complex natural product mixtures. nih.gov

General Workflow for GC-MS Analysis of Amino Acids

Step Description Purpose
1. Sample Preparation Isolation and purification of the analyte from the matrix. To remove interfering substances.
2. Derivatization Reaction with a silylating or acylating agent (e.g., MTBSTFA, propyl chloroformate). sigmaaldrich.comd-nb.info To increase volatility and thermal stability for GC analysis.
3. GC Separation Injection into the GC, where the derivatized analyte is separated from other components on a capillary column. To isolate the target compound based on its boiling point and column affinity.

| 4. MS Detection | The separated compound is ionized (typically by electron impact) and fragmented. The mass spectrometer detects the mass-to-charge ratio of the parent ion and its fragments. | To identify the compound based on its unique mass spectrum and retention time. |

Mass Spectrometry for Molecular Identification and Pathway Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is fundamental for confirming the molecular weight of this compound and for elucidating its structure. High-resolution mass spectrometry (HR-MS), using instruments like Quadrupole Time-of-Flight (QTOF) or Orbitrap analyzers, can determine the elemental composition of a molecule with high accuracy. nih.gov

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a characteristic pattern of product ions, which serves as a structural fingerprint for unambiguous identification in complex samples. purdue.edu In the context of metabolomics, LC-MS is widely used to quantify metabolites and map their involvement in biochemical pathways. nih.govpurdue.edu By analyzing biological samples, researchers can identify and quantify this compound and use bioinformatics tools like MetaboAnalyst to understand its role in metabolic networks. metaboanalyst.ca

Expected Mass Spectrometry Data

Parameter Expected Value
Chemical Formula C₅H₁₁NO₃
Monoisotopic Mass 133.0739 g/mol
Nominal Mass 133 g/mol
[M+H]⁺ Ion m/z 134.0812

| [M-H]⁻ Ion | m/z 132.0666 |

Theoretical and Computational Studies on 4 Amino 3 Hydroxy 3 Methylbutanoic Acid

Quantum Chemical Calculations for Molecular Conformation and Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in determining the stable conformations and electronic characteristics of molecules. While specific DFT studies on 4-Amino-3-hydroxy-3-methylbutanoic acid are not extensively documented, the methodologies are well-established through research on analogous butanoic acid derivatives. biointerfaceresearch.com

These calculations typically begin by optimizing the molecule's geometry to find its lowest energy state. From this optimized structure, a wealth of information can be derived. For instance, in studies of other butanoic acid derivatives, calculations at the B3LYP/6-31+G(d) level of theory have been used to determine geometrical parameters, electronic properties, and spectroscopic signatures. biointerfaceresearch.com

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (ΔE) is a critical indicator of a molecule's chemical reactivity and stability. biointerfaceresearch.com A smaller gap suggests higher reactivity. Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge distribution, stability arising from hyperconjugative interactions, and charge delocalization within the molecule. biointerfaceresearch.com

The following table illustrates the types of data typically generated from DFT calculations for organic molecules, based on findings for butanoic acid derivatives. biointerfaceresearch.com

PropertyDescriptionTypical Calculated Value (Example)
HOMO Energy Energy of the highest occupied molecular orbital; relates to the ability to donate electrons.-6.5 to -7.5 eV
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons.-3.0 to -4.0 eV
HOMO-LUMO Gap (ΔE) Difference in energy between HOMO and LUMO; indicates chemical reactivity.~3.1 to 3.5 eV
Dipole Moment A measure of the net molecular polarity.2.0 to 5.0 Debye
Gibbs Free Energy (G⁰) Thermodynamic potential that can be used to calculate the maximum reversible work.Varies (e.g., -1441 a.u.)

Note: The values in this table are representative examples from DFT studies on butanoic acid derivatives and are intended to illustrate the output of such calculations, not the specific values for this compound.

Electrostatic Potential (ESP) maps can also be generated to visualize the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). journalirjpac.com

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide a detailed view of intermolecular interactions, such as those between this compound and solvent molecules (e.g., water) or larger biological targets. mdpi.com

An MD simulation begins with a defined system, such as a single molecule of the compound solvated in a box of water molecules. The interactions between atoms are described by a force field (e.g., CHARMM, AMBER), which is a set of parameters and equations that approximate the potential energy of the system. The simulation then calculates the net force on each atom and uses Newton's laws of motion to predict its position and velocity after a very short time step (typically femtoseconds). By repeating this process millions of times, a trajectory of the system's evolution is generated. mdpi.com

Analysis of the MD trajectory can reveal important information about intermolecular interactions:

Hydrogen Bonds : The formation and lifetime of hydrogen bonds between the amino and hydroxyl groups of the compound and surrounding water molecules can be quantified. This provides insight into its solubility and hydration shell structure. mdpi.com

Radial Distribution Function (RDF) : The RDF describes how the density of other atoms varies as a function of distance from a reference atom. It can be used to characterize the structure of the solvation shell.

Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) : These metrics are used to assess the stability of the molecule's conformation and the flexibility of specific atoms or functional groups over the course of the simulation.

The table below summarizes key parameters and outputs from a typical MD simulation setup.

Parameter / AnalysisDescription
Force Field Set of empirical equations used to calculate forces between atoms (e.g., CHARMM36, GROMOS).
Water Model Model used to represent water molecules in the simulation (e.g., TIP3P, SPC/E).
Ensemble Statistical ensemble defining the thermodynamic conditions (e.g., NVT for constant particle number, volume, and temperature; NPT for constant pressure).
Simulation Time The total duration of the simulation, typically ranging from nanoseconds to microseconds.
Analysis Metrics Hydrogen bond analysis, RMSD, RMSF, Radial Distribution Function (RDF), Solvent Accessible Surface Area (SASA).

By simulating the compound in different environments, MD can predict how its structure and dynamics change, providing a foundation for understanding its behavior in a biological context.

In Silico Modeling of Enzymatic Reactions and Binding Mechanisms

In silico modeling techniques, such as molecular docking and hybrid quantum mechanics/molecular mechanics (QM/MM), are essential for predicting how a small molecule like this compound might interact with a biological target, such as an enzyme.

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). The process involves sampling a large number of possible conformations of the ligand within the enzyme's active site and scoring them based on their steric and energetic compatibility. This can identify plausible binding modes and estimate the binding affinity. For example, docking studies on natural products containing similar γ-amino-β-hydroxy acid residues have been used to suggest how they might inhibit proteases without directly binding to a catalytic metal ion, instead utilizing hydrophobic pockets near the active site. nih.gov

For a more detailed understanding of an enzymatic reaction, QM/MM methods can be employed. In this approach, the region of the system where the chemical reaction occurs (e.g., the substrate and the key amino acid residues in the active site) is treated with high-accuracy quantum mechanics. The rest of the protein and solvent environment is treated with more computationally efficient molecular mechanics. This hybrid approach allows for the simulation of bond-breaking and bond-forming events, providing insights into reaction mechanisms and activation energies.

The process of in silico modeling of enzyme interactions can be summarized as follows:

StepTechniquePurpose
1. Receptor Preparation Homology Modeling or X-ray CrystallographyObtain a 3D structure of the target enzyme.
2. Active Site Identification Site Finder AlgorithmsLocate potential binding pockets on the enzyme surface. nih.gov
3. Ligand Preparation Energy MinimizationGenerate a low-energy 3D conformation of the small molecule.
4. Molecular Docking Docking Software (e.g., AutoDock, MOE)Predict the binding pose and affinity of the ligand in the active site. nih.gov
5. Reaction Modeling QM/MM SimulationsInvestigate the detailed mechanism and energetics of an enzyme-catalyzed reaction.

These modeling techniques are crucial for rational drug design and for generating hypotheses about the biological function of novel compounds. nih.gov

Cheminformatics and Retrosynthesis Analysis for Synthetic Route Prediction

Cheminformatics applies computational methods to solve chemical problems, and one of its most powerful applications is in the prediction of synthetic pathways. Retrosynthesis analysis is a technique where a target molecule is recursively broken down into simpler, commercially available precursors. Computer-aided retrosynthesis tools use extensive databases of chemical reactions and sophisticated algorithms to propose viable synthetic routes.

While a specific retrosynthesis analysis for this compound is not published, the methodology has been demonstrated for related molecules like 3-methylbutanoic acid. researchgate.net In such an approach, known as Reverse Pathway Engineering (RPE), a target molecule is used as input, and the software proposes several potential synthetic routes based on known biochemical or chemical reactions. researchgate.net

For example, a retrosynthetic analysis might propose routes starting from simple precursors. The software evaluates each potential disconnection of the target molecule against known synthetic reactions to identify plausible precursors. This process is repeated until simple, readily available starting materials are reached.

The predicted routes can then be evaluated by chemists based on factors like:

Feasibility : Whether the proposed reactions are known to be reliable.

Cost and Availability of Starting Materials : The economic viability of the route.

Number of Steps : Shorter syntheses are generally preferred.

Yield and Selectivity : The expected efficiency of each step.

A computational tool might propose several pathways, such as those illustrated for the synthesis of 3-methylbutanoic acid from α-keto isocaproate (KICA), which include oxidation of an intermediate aldehyde or oxidative decarboxylation routes. researchgate.net This computational pre-screening saves significant time and resources in the laboratory by focusing experimental efforts on the most promising synthetic strategies.

Applications in Advanced Chemical Synthesis and Material Science

Role as Chiral Building Blocks in Asymmetric Synthesis

4-Amino-3-hydroxy-3-methylbutanoic acid serves as a significant chiral synthon, a foundational block used in the construction of enantiomerically pure complex molecules. nih.gov The presence of adjacent stereocenters and orthogonally protected functional groups (such as O-TBS and N-Boc) makes it highly suitable for downstream chemical modifications. nih.gov The field of asymmetric synthesis, which focuses on the selective production of one stereoisomer, extensively utilizes such chiral building blocks derived from modified amino acids. researchgate.netmdpi.com

The strategic modification of amino acids, for instance through the reduction and protection of their functional groups, yields chiral building blocks for creating new compounds with multiple stereogenic centers. researchgate.net Methodologies like enantioselective aldol (B89426) reactions have been optimized for the scalable and robust synthesis of various stereoisomers of β-hydroxy γ-amino acids, demonstrating their broad synthetic utility. nih.gov These chiral synthons are crucial in the development of pharmacologically valuable tailor-made amino acids. mdpi.com

Incorporation into Peptidomimetics and Constrained Peptides

The integration of non-standard amino acids like this compound into peptide chains is a key strategy for creating peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced properties.

A primary limitation of natural peptides as therapeutic agents is their rapid degradation by proteases in the body. nih.gov Incorporating modified amino acids into peptide backbones is a widely used strategy to confer resistance to this enzymatic breakdown. Peptides composed entirely of non-canonical D-amino acids, for example, show high resistance to proteolysis under physiological conditions. nih.gov By introducing a sterically hindered, non-proteinogenic residue like this compound, the resulting peptide analog can exhibit significantly improved metabolic stability, as proteases are often unable to recognize and cleave the modified peptide bonds. nih.gov

β-turns are critical secondary structures in proteins and peptides, often involved in molecular recognition and folding nucleation. nih.gov The conformational stability of these turns can be enhanced by incorporating specific amino acid residues that promote the formation of stable intramolecular hydrogen bonds. nih.gov The hydroxyl group of this compound can act as a hydrogen bond donor, while its carbonyl group can act as an acceptor. This capability allows it to participate in and stabilize the hydrogen-bonding network that defines a β-turn. nih.govresearchgate.net The formation of a strong intramolecular hydrogen bond can preorganize the peptide backbone, which is energetically favorable and leads to a more stable, well-defined conformation. nih.govnih.gov This conformational preorganization is a key strategy for modulating the stability of β-sheet-containing peptides and proteins. nih.gov

Development of Compound Libraries and Chemical Scaffolds

Amino acids and their derivatives are considered versatile building blocks for constructing multifunctional molecules and chemical scaffolds. mdpi.com this compound, with its multiple functional groups (amino, carboxyl, hydroxyl), serves as an excellent trifunctional hub for creating diverse compound libraries. mdpi.com In the context of diversity-oriented synthesis (DOS), such low-molecular-weight compounds containing handles for downstream chemistry are particularly valuable. nih.gov

These scaffolds can be systematically modified at each functional group to generate a large collection of related molecules. Such libraries are essential in drug discovery for screening against biological targets to identify new lead compounds. The biocompatibility inherent to amino acid-based structures makes them attractive frameworks for developing novel therapeutic agents. mdpi.com

Table 1: Functional Groups of this compound as a Chemical Scaffold

Functional GroupTypeRole in Synthesis
Amino (-NH₂)Primary AmineSite for amide bond formation, alkylation, or protection.
Carboxyl (-COOH)Carboxylic AcidSite for esterification, amide bond formation, or reduction.
Hydroxyl (-OH)Tertiary AlcoholSite for etherification, esterification, or oxidation.
Methyl (-CH₃)Alkyl GroupProvides steric bulk and influences local conformation.

Utility in the Synthesis of Bioactive Molecules and Drug Precursors

Chiral β-hydroxy γ-amino acids are structural motifs found in numerous biologically active natural products, including pepstatin and the didemnins. nih.gov Consequently, synthetic versions like this compound are valuable precursors for the synthesis of complex bioactive molecules and pharmaceuticals. nih.gov

For instance, structurally related compounds are core components of effective aspartic protease inhibitors, which are a class of drugs used to treat conditions like hypertension and HIV. internationaljournalssrg.orgnih.gov The synthesis of these inhibitors often relies on the availability of chiral building blocks like (2S,3S)-3-N-tert-Butoxycarbonylamino-2-hydroxy-4-phenylbutanoic acid, which shares the β-hydroxy γ-amino acid core. internationaljournalssrg.org The ability to synthesize specific stereoisomers of these precursors is critical, as biological activity is often highly dependent on the molecule's three-dimensional structure. researchgate.net

Coordination Chemistry Applications

The functional groups present in amino acids make them excellent ligands for coordinating with metal ions. mdpi.com The amino, carboxyl, and hydroxyl groups of this compound can all participate in binding to metal centers, making it a multidentate ligand. mdpi.com The incorporation of amino acids into Schiff base structures, for example, can enhance their chirality and multidentate functionality, leading to the formation of stable metal complexes. semanticscholar.org

These amino acid-based metal complexes have a wide range of applications, including as catalysts in biological systems, as components in polymers, and as bioactive agents in medicine with potential antibacterial, antifungal, and anticancer properties. mdpi.comsemanticscholar.org The specific geometry and coordination environment of the metal ion, dictated by the ligand structure, are crucial for the complex's function. semanticscholar.org

Table 2: Potential Coordination Modes with Metal Ions (M)

Coordinating GroupsDescription of InteractionPotential Application
Amino and CarboxylForms a stable five-membered chelate ring with the metal ion.Catalysis, Bioactive agents
Hydroxyl and CarboxylForms a six-membered chelate ring, often seen in α-hydroxy acid complexes.Bio-inorganic chemistry
Amino, Hydroxyl, CarboxylActs as a tridentate ligand, leading to more complex coordination geometries.Material science, Dyes

Future Research Directions and Emerging Areas

Exploration of Novel Biocatalytic Systems for Sustainable Production

The development of environmentally benign and efficient methods for the production of 4-Amino-3-hydroxy-3-methylbutanoic acid is a key area of future research. Novel biocatalytic systems, leveraging enzymes and whole-cell catalysts, offer a promising alternative to traditional chemical synthesis routes, which often rely on harsh reaction conditions and produce significant waste.

Researchers are investigating the use of recombinant microorganisms, such as Escherichia coli, engineered to express specific enzymes capable of catalyzing the synthesis of chiral amino acids and their derivatives. nih.govnih.gov Enzymes like ketoreductases and alcohol dehydrogenases are being explored for their ability to perform stereoselective reductions, a critical step in establishing the desired stereochemistry of this compound. nih.govmdpi.com The application of these biocatalysts can lead to higher yields and enantiomeric purity under mild reaction conditions. researchgate.net

Furthermore, the development of cofactor regeneration systems within whole-cell catalysts is a significant advancement. nih.gov This approach improves the economic feasibility of biocatalytic processes by recycling expensive cofactors like NAD(P)H. Systems co-expressing a primary synthesis enzyme with a cofactor-regenerating enzyme, such as glucose dehydrogenase, have demonstrated high productivity for related hydroxy acids. nih.gov Future work will likely focus on identifying and engineering novel enzymes with improved stability, substrate specificity, and catalytic efficiency for the direct production of this compound.

Advanced Stereoselective Synthesis Techniques

Achieving high stereoselectivity is paramount in the synthesis of bioactive molecules like this compound, as different stereoisomers can exhibit vastly different biological activities. Advanced stereoselective synthesis techniques are being developed to control the three-dimensional arrangement of atoms with high precision.

One prominent strategy involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, and are subsequently removed. The use of chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) and a chiral auxiliary has proven effective for the asymmetric synthesis of various amino acids. ucj.org.uamdpi.com This method allows for the stereoselective alkylation of the glycine moiety to introduce the desired side chain. mdpi.com

Other approaches focus on asymmetric aldol (B89426) reactions and other carbon-carbon bond-forming reactions that establish the chiral centers in a controlled manner. nih.gov The development of novel catalysts, both organocatalysts and metal-based catalysts, that can promote these transformations with high enantioselectivity and diastereoselectivity is an active area of research. These advanced synthetic methods are crucial for the efficient and scalable production of enantiomerically pure this compound for various applications.

Integration of Multi-Omics Data for Comprehensive Metabolic Understanding

A deep understanding of the biosynthetic pathways leading to this compound in biological systems is essential for metabolic engineering and the optimization of its production. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of the cellular processes involved.

Software tools like the Omics Dashboard are being developed to facilitate the interactive exploration and analysis of these large and complex datasets. researchgate.netnih.gov By mapping transcriptomic, proteomic, and metabolomic data onto metabolic pathway diagrams, researchers can identify key enzymes, regulatory mechanisms, and potential bottlenecks in a biosynthetic pathway. frontiersin.orgresearchgate.net This systems biology approach allows for a more comprehensive understanding of how genetic information is translated into metabolic function. nih.gov

For instance, by comparing the omics data of a wild-type organism with a genetically engineered strain that overproduces a target compound, researchers can pinpoint the metabolic fluxes that have been altered. This information is invaluable for designing further metabolic engineering strategies to enhance the production of this compound. Future research will likely involve more sophisticated data integration methods and computational models to predict the effects of genetic modifications on metabolic output. nih.gov

Computational Design of Functionalized Derivatives with Tailored Properties

Computational methods are increasingly being used to design novel molecules with specific, desired properties. In the context of this compound, computational design can be employed to create functionalized derivatives with enhanced biological activity, improved pharmacokinetic properties, or novel applications.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop predictive models that correlate the chemical structure of a molecule with its biological activity. nih.gov By analyzing a dataset of compounds with known activities, QSAR models can identify the key structural features that are important for a particular biological effect. These models can then be used to virtually screen libraries of potential derivatives of this compound and prioritize candidates for synthesis and experimental testing.

Molecular docking studies can also be used to predict how these designed derivatives will interact with a specific biological target, such as an enzyme or a receptor. This allows for the rational design of molecules with improved binding affinity and selectivity. The integration of computational design with synthetic chemistry and biological evaluation creates a powerful workflow for the discovery and development of new functionalized derivatives of this compound with tailored properties for a wide range of applications.

Q & A

Basic: What are the common synthetic routes for 4-amino-3-hydroxy-3-methylbutanoic acid, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer:
The synthesis of this compound typically employs asymmetric catalysis or enzymatic resolution to achieve enantiomeric purity.

  • Asymmetric synthesis uses chiral catalysts (e.g., Rh-based complexes) to induce stereoselectivity during key steps like hydroxylation or amination. Reaction parameters such as temperature (0–25°C), solvent polarity (e.g., THF vs. methanol), and catalyst loading (1–5 mol%) critically affect enantiomeric excess (ee) .
  • Enzymatic resolution leverages lipases or esterases to hydrolyze racemic mixtures. For example, immobilized Candida antarctica lipase B selectively cleaves esters of the undesired enantiomer, yielding >90% ee under mild aqueous conditions (pH 7–8, 30–37°C) .

Advanced: How can experimental design optimize the yield and purity of this compound in heterogeneous catalytic systems?

Methodological Answer:
Factorial design (e.g., 2^k or Box-Behnken) is critical for optimizing variables like catalyst type, substrate ratio, and reaction time. Key steps include:

  • Screening experiments : Identify significant factors (e.g., Pd/C vs. Raney Ni catalysts) affecting yield using ANOVA.
  • Response surface methodology (RSM) : Model interactions between variables (e.g., temperature and H₂ pressure in hydrogenation steps) to predict optimal conditions (e.g., 50°C, 3 atm H₂) .
  • Purification validation : Pair HPLC (C18 column, 0.1% TFA mobile phase) with chiral GC-MS to confirm >98% purity and resolve stereochemical byproducts .

Basic: What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR (D₂O/DMSO-d6) identifies functional groups (e.g., δ 1.3 ppm for CH₃, δ 3.8 ppm for -OH). DEPT-135 confirms quaternary carbons .
  • Mass spectrometry : High-resolution ESI-MS (positive ion mode) confirms molecular weight (C₅H₁₁NO₃, [M+H]⁺ = 148.0743) and fragments (e.g., m/z 130 for dehydration) .
  • Chiral HPLC : Use a Chiralpak IA-3 column (hexane:isopropanol 80:20) to quantify enantiomeric excess (ee >99%) .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:
Discrepancies often arise from purity issues or assay variability . Mitigation strategies include:

  • Batch-to-batch validation : Use LC-MS to detect impurities (e.g., residual solvents or diastereomers) and correlate with bioactivity (e.g., IC₅₀ shifts in enzyme inhibition assays) .
  • Standardized assays : Replicate studies under controlled conditions (e.g., pH 7.4, 37°C for in vitro neuroactivity tests) using reference standards (e.g., Sigma-Aldrich’s CRS-grade compound) .
  • Meta-analysis : Apply multivariate regression to published data, adjusting for variables like cell line (SH-SY5Y vs. PC12) or dosing protocols .

Advanced: What computational and experimental approaches are used to study the pharmacokinetics of this compound?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Predict blood-brain barrier (BBB) permeability using logP values (calculated: −1.2) and polar surface area (PSA: 89 Ų) .
  • In vivo microdialysis : Quantify cerebral spinal fluid (CSF) concentrations in rodent models after IV administration (dose: 10 mg/kg, t₁/₂ = 2.3 h) .
  • Metabolite profiling : Use UPLC-QTOF-MS to identify hepatic Phase I metabolites (e.g., oxidative deamination products) in liver microsomes .

Basic: How does stereochemistry influence the biological activity of this compound?

Methodological Answer:
The (3R,4S)-enantiomer shows higher affinity for GABA receptors (Kᵢ = 12 nM vs. 450 nM for the (3S,4R)-form) due to complementary hydrogen bonding with Glu205 and Tyr97 residues.

  • Stereoselective synthesis : Asymmetric hydrogenation with DuPhos ligands achieves >95% ee .
  • Activity assays : Compare enantiomers in patch-clamp electrophysiology (IC₅₀ for Cl⁻ current inhibition) or radioligand displacement ([³H]muscimol binding) .

Advanced: What strategies mitigate degradation of this compound during long-term storage?

Methodological Answer:

  • Lyophilization : Store as a lyophilized powder under argon (−20°C) to prevent hydrolysis of the β-hydroxy group .
  • Stabilizers : Add 0.1% w/v ascorbic acid to aqueous solutions to inhibit oxidative degradation (validated via accelerated stability testing at 40°C/75% RH) .
  • Container selection : Use amber glass vials with PTFE-lined caps to minimize light/oxygen exposure .

Basic: What are the primary research applications of this compound in neuroscience?

Methodological Answer:

  • GABA analog studies : Acts as a partial agonist at GABA_B receptors; use hippocampal slice electrophysiology to measure postsynaptic potentials .
  • Neuroprotection assays : Evaluate reduction in glutamate-induced excitotoxicity (e.g., 50% cell viability rescue in HT-22 cells at 10 µM) via MTT assays .

Advanced: How can researchers model the environmental impact of this compound in wastewater systems?

Methodological Answer:

  • Biodegradation studies : Use OECD 301F tests with activated sludge to measure half-life (t₁/₂ >28 days indicates persistence) .
  • Adsorption modeling : Apply Langmuir isotherms to predict binding to soil organic matter (Kf = 1.2 L/kg) .
  • Toxicity screening : Conduct Daphnia magna acute toxicity tests (LC₅₀ = 120 mg/L) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-3-hydroxy-3-methylbutanoic acid
Reactant of Route 2
4-Amino-3-hydroxy-3-methylbutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.